Regiochemical Differentiation: 4-Oxyacetate vs. 3-Acetate Connectivity Impacts Molecular Weight and Hydrogen-Bonding Capacity
The target compound bears the oxyacetate moiety at the pyridazinone 4-position via an ether linkage, whereas the commercially available analog ethyl 2-(6-oxo-1,6-dihydropyridazin-3-yl)acetate (CAS 1674399-54-2) features a direct C–C bond at the 3-position. This fundamental connectivity difference results in a higher molecular weight (198.18 vs. 182.18 g/mol) and an additional hydrogen-bond acceptor for the 4-oxyacetate derivative [1][2]. The 4-oxyacetate regiochemistry has been highlighted in patent literature as a preferred scaffold for PDE4 inhibitor development, as the ether oxygen can participate in key interactions with the enzyme active site [3].
| Evidence Dimension | Molecular weight and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | MW 198.18 g/mol; H-bond acceptors 5 (PubChem computed) |
| Comparator Or Baseline | Ethyl 2-(6-oxo-1,6-dihydropyridazin-3-yl)acetate (CAS 1674399-54-2); MW 182.18 g/mol; H-bond acceptors 4 |
| Quantified Difference | ΔMW = +16.00 g/mol (one additional oxygen atom); ΔHBA = +1 |
| Conditions | Computed physicochemical properties from PubChem (2021.05.07 release) [1][2] |
Why This Matters
The additional hydrogen-bond acceptor and higher molecular weight may enhance target binding affinity and selectivity in PDE4 inhibition, directly influencing procurement decisions for structure-activity relationship (SAR) studies.
- [1] PubChem. Ethyl 2-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate. Compound Summary, CID 71607457. National Center for Biotechnology Information. View Source
- [2] PubChem. Ethyl 2-(6-oxo-1,6-dihydropyridazin-3-yl)acetate. Compound Summary, CID 71607456. National Center for Biotechnology Information (CAS 1674399-54-2). View Source
- [3] WO2022068915A1 - 6-oxo-1,6-dihydropyridazin derivative, preparation method therefor, and application thereof in medicine. Jiangsu Hengrui Medicine Co., Shanghai Hengrui Pharmaceutical Co., Ltd., 2022. View Source
